CID 67114904

Description

Context of Beta-Lactamase Inhibition in Combating Antimicrobial Resistance

The widespread use and success of β-lactam antibiotics, such as penicillins and cephalosporins, have been challenged by the evolution of bacterial resistance mechanisms. numberanalytics.comhardydiagnostics.com A primary defense strategy employed by bacteria is the production of β-lactamase enzymes. numberanalytics.comfrontiersin.org These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive before it can reach its target—the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. frontiersin.orgerpublications.com

The production of β-lactamases is a major factor in resistance, particularly in Gram-negative bacteria. frontiersin.orgnih.gov To counteract this, a key therapeutic strategy is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). numberanalytics.comnih.gov These inhibitors bind to and inactivate the β-lactamase enzymes, protecting the partner antibiotic from degradation and allowing it to exert its antibacterial effect. numberanalytics.comerpublications.com This combination approach has proven clinically effective and is essential in the ongoing battle against multidrug-resistant infections. numberanalytics.comnih.gov

Evolution of Beta-Lactamase Inhibitors and the Advent of Diazabicyclooctanes (DBOs)

The journey to discover effective β-lactamase inhibitors began as early as the 1940s, though initial efforts were unsuccessful. nih.gov The first breakthrough came with the discovery of naturally occurring inhibitors like clavulanic acid from Streptomyces clavuligerus in the 1970s. nih.govnih.gov Clavulanic acid, along with subsequently developed inhibitors like sulbactam (B1307) and tazobactam (B1681243), are themselves β-lactam-containing molecules. nih.govnih.gov These "classic" inhibitors were successfully formulated with β-lactam antibiotics and became mainstays in clinical practice, effective against many Class A β-lactamases. frontiersin.orgnih.gov

However, the continued evolution of bacteria led to the emergence of new and more complex β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases (like KPC), which were not susceptible to these first-generation inhibitors. frontiersin.orgnih.gov This spurred the search for novel inhibitors with a broader spectrum of activity. A significant breakthrough was the development of a new chemical class: the diazabicyclooctanes (DBOs). frontiersin.orgnih.gov Investigated as β-lactam mimics in the 1990s, DBOs proved to be a rich source of potent, broad-spectrum β-lactamase inhibitors. nih.gov Unlike their predecessors, DBOs are non-β-lactam inhibitors, a structural distinction that underpins their enhanced activity profile. nih.govresearchgate.net

| Evolution of β-Lactamase Inhibitors | |

| Inhibitor Class | Examples |

| Early Penicillanic Acid Derivatives | Sulbactam |

| Clavams | Clavulanic Acid |

| Penam Sulfones | Tazobactam |

| Diazabicyclooctanes (DBOs) | Avibactam (B1665839), Relebactam, Durlobactam |

| Boronic Acid Derivatives | Vaborbactam |

Significance of Avibactam Sodium as a Non-Beta-Lactam Beta-Lactamase Inhibitor

Avibactam sodium stands out as a pioneering member of the diazabicyclooctane (DBO) class. acs.orgfrontiersin.org Its significance lies in its novel, non-β-lactam structure and its unique mechanism of action. Avibactam inhibits β-lactamases through a covalent but reversible process. nih.govnih.gov It acylates the serine at the active site of the enzyme, forming a stable adduct that prevents the enzyme from hydrolyzing antibiotics. nih.govpfizer.com Unlike "suicide inhibitors" that are hydrolyzed and permanently inactivate the enzyme, the bond between avibactam and the enzyme can slowly reverse, regenerating the intact inhibitor. nih.govnih.gov

This mechanism, combined with its structure, gives avibactam a remarkably broad spectrum of activity. It effectively inhibits Ambler Class A (including ESBLs and KPC carbapenemases), Class C (AmpC), and some Class D (such as OXA-48) β-lactamases. researchgate.netpfizer.com This is a significant improvement over older inhibitors, which are largely ineffective against enzymes like KPC and AmpC. frontiersin.orgresearchgate.net However, avibactam is not active against Class B metallo-β-lactamases (MBLs). researchgate.netpfizer.com The development of avibactam and its subsequent approval in combination with antibiotics like ceftazidime (B193861) has provided a crucial new option for treating serious infections caused by multidrug-resistant Gram-negative pathogens. acs.orgdrugbank.com

| Spectrum of Activity of Avibactam | |

| β-Lactamase Class | Inhibition by Avibactam |

| Class A (e.g., TEM, SHV, CTX-M, KPC) | Yes |

| Class B (Metallo-β-lactamases, e.g., NDM, VIM, IMP) | No |

| Class C (e.g., AmpC) | Yes |

| Class D (e.g., OXA-48) | Yes (some variants) |

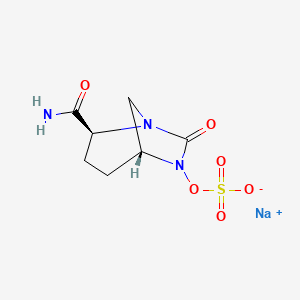

Structure

3D Structure of Parent

Properties

CAS No. |

1192491-61-4 |

|---|---|

Molecular Formula |

C7H11N3NaO6S |

Molecular Weight |

288.24 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/t4-,5+;/m1./s1 |

InChI Key |

AXVUNLXMABVHIF-JBUOLDKXSA-N |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na] |

Appearance |

Solid powder |

Other CAS No. |

1192491-61-4 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NXL104; NXL-104; NXL 104; Avibactam; Avibactam sodium. |

Origin of Product |

United States |

Mechanistic Enzymology of Avibactam Sodium Inhibition

Fundamental Mechanism of Beta-Lactamase Inactivation by Avibactam (B1665839) Sodium

The inhibitory action of avibactam against serine β-lactamases proceeds through a multi-step process involving covalent bond formation and subsequent reversible dissociation.

Covalent and Reversible Acylation of Active Site Serine Residues

The fundamental mechanism of avibactam's inhibitory action involves the covalent, yet reversible, acylation of the active site serine residue within the β-lactamase enzyme. tandfonline.comnih.govnih.gov Unlike β-lactam inhibitors, which form an irreversible acyl-enzyme complex, avibactam forms a carbamoyl-enzyme complex. tandfonline.comnih.gov The process begins with the nucleophilic attack by the active site serine on the carbonyl group of avibactam's five-membered cyclic urea (B33335) ring. nih.gov This leads to the opening of the ring and the formation of a stable, covalent carbamoyl (B1232498) linkage between avibactam and the enzyme. tandfonline.comnih.gov

This reaction is characterized by its reversibility. The deacylation process involves the recyclization of the opened avibactam ring, which allows the intact inhibitor to be released from the enzyme. nih.govnih.govresearchgate.net This contrasts with the hydrolytic degradation that β-lactam-based inhibitors typically undergo. nih.govresearchgate.net The stability of the acyl-enzyme complex and the subsequent regeneration of the active inhibitor contribute significantly to avibactam's efficacy. nih.gov

Kinetic Parameters of Inhibition: Acylation and Deacylation Rates (on-rates, off-rates)

The interaction between avibactam and β-lactamases is characterized by specific kinetic parameters, namely the acylation rate (on-rate) and the deacylation rate (off-rate). The efficiency of acylation, often expressed as k₂/Kᵢ, reflects how quickly the inhibitor forms a covalent bond with the enzyme. researchgate.netnih.govdrugbank.com The deacylation rate (kₒff) quantifies the speed at which the intact inhibitor is released, regenerating the active enzyme. researchgate.netnih.govnih.gov

Studies have shown that these rates vary depending on the specific β-lactamase. For the Class A β-lactamase TEM-1, the apparent second-order enzyme inactivation rate constant was determined to be greater than 1.6 × 10⁵ M⁻¹s⁻¹, with a deacylation off-rate of 0.045 min⁻¹. nih.gov The half-life for the regeneration of TEM-1 activity was approximately 16 minutes. nih.gov For other Class A enzymes like CTX-M-15 and KPC-2, the half-lives for enzyme activity recovery were 40 and 82 minutes, respectively. researchgate.netnih.gov In the case of Class C enzymes, the off-rate for P. aeruginosa AmpC was about 50-fold faster than for E. cloacae P99 AmpC, with corresponding half-lives of 6 and 300 minutes. researchgate.netnih.gov

Enzyme Regeneration Pathways and Lack of Hydrolytic Turnover

A key feature of avibactam's mechanism is the regeneration of the intact inhibitor upon deacylation, without significant hydrolytic turnover. nih.govresearchgate.netnih.govnih.govdrugbank.com Mass spectrometry and NMR studies have confirmed that the deacylation process for enzymes like TEM-1 proceeds through the regeneration of intact avibactam rather than hydrolysis. nih.gov This reversibility allows a single molecule of avibactam to inhibit multiple enzyme molecules. researchgate.net

While the primary pathway is reversible acylation, some exceptions have been noted. For instance, with the KPC-2 enzyme, a slow hydrolytic pathway involving fragmentation of the acyl-avibactam complex has been observed. researchgate.netnih.govdrugbank.comnih.gov However, for the majority of inhibited enzymes, the formed acyl-enzyme complexes are stable against rearrangement or hydrolysis. nih.govdrugbank.com This lack of hydrolytic destruction distinguishes avibactam from many β-lactam-based inhibitors and contributes to its sustained inhibitory activity. nih.gov

Spectrum of Beta-Lactamase Inhibition by Avibactam Sodium

Avibactam demonstrates a broad spectrum of inhibitory activity, encompassing key enzymes from Ambler Classes A and C, which are prevalent in clinically significant Gram-negative bacteria. nih.govmcmaster.caexlibrisgroup.com

Inhibition Profile Against Ambler Class A Beta-Lactamases (e.g., KPC, TEM-1, CTX-M-15, SHV)

Avibactam is a potent inhibitor of Ambler Class A β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. nih.govnih.govexlibrisgroup.comasm.org It effectively inactivates common enzymes such as TEM-1, CTX-M-15, and SHV variants. nih.govnih.govacs.org Kinetic studies have demonstrated high acylation efficiencies against these enzymes. For instance, the acylation efficiency (k₂/Kᵢ) for CTX-M-15 is on the order of 1.0 × 10⁵ M⁻¹s⁻¹, which is comparable to that of TEM-1. nih.govdrugbank.com

The inhibition of Klebsiella pneumoniae carbapenemase (KPC) enzymes, such as KPC-2, is also a critical feature of avibactam's activity. nih.govasm.orgasm.org While the inhibition efficiency against KPC-2 (approximately 10⁴ M⁻¹s⁻¹) is about 10-fold weaker than that for CTX-M-15 and TEM-1, it is still highly effective. nih.gov However, certain mutations in KPC enzymes, such as the D179Y substitution, can significantly reduce the carbamylation rate constant, leading to impaired inhibition. asm.org

| Enzyme | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Half-Life (t½) (min) | IC₅₀ (nM) |

|---|---|---|---|

| TEM-1 | >1.6 x 10⁵ nih.gov | 16 nih.gov | 230 - 910 researchgate.net |

| CTX-M-15 | 1.0 x 10⁵ nih.govdrugbank.com | 40 nih.gov | 3.4 - 29 researchgate.net |

| KPC-2 | 1.1 x 10⁴ nih.gov | 82 nih.gov | 29 researchgate.net |

| SHV-5 | Data Not Available | Data Not Available | Data Not Available |

Inhibition Profile Against Ambler Class C Beta-Lactamases (e.g., AmpC)

A distinguishing characteristic of avibactam is its potent inhibition of Ambler Class C β-lactamases, such as AmpC. nih.govresearchgate.netmdpi.comresearchgate.net This is a significant advantage, as many other β-lactamase inhibitors are not effective against this class of enzymes. nih.govmdpi.com Avibactam has been shown to restore the activity of cephalosporins against bacteria that produce AmpC enzymes. nih.gov

The mechanism of inhibition for Class C enzymes is similar to that for Class A, involving reversible covalent acylation. nih.gov High-resolution crystal structures of avibactam in complex with P. aeruginosa AmpC have provided detailed insights into the binding and inhibition mechanism. nih.gov Kinetic studies have shown that the acylation efficiency for E. cloacae P99 AmpC and P. aeruginosa PAO1 AmpC both exceed 10³ M⁻¹s⁻¹. nih.gov For CMY-2, another Class C enzyme, avibactam demonstrates a second-order onset of acylation rate constant (k₂/K) of (4.9 ± 0.5) × 10⁴ M⁻¹s⁻¹ and a slow off-rate constant (kₒff) of (3.7 ± 0.4) × 10⁻⁴ s⁻¹. nih.gov

| Enzyme | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Half-Life (t½) (min) |

|---|---|---|

| E. cloacae P99 AmpC | >10³ nih.gov | 300 nih.gov |

| P. aeruginosa PAO1 AmpC | >10³ nih.gov | 6 nih.gov |

| CMY-2 | 4.9 x 10⁴ nih.gov | Data Not Available |

Inhibition Profile Against Select Ambler Class D Beta-Lactamases (e.g., OXA-48-like, OXA-10)

Avibactam demonstrates a variable but significant inhibition profile against Ambler Class D β-lactamases, also known as oxacillinases (OXA). Its activity is particularly notable against clinically important variants like OXA-48, while its effectiveness against others, such as OXA-10, is less pronounced. mdpi.comexlibrisgroup.com This variability is a key aspect of its inhibitory spectrum.

The mechanism of inhibition involves the covalent, yet reversible, acylation of the active site serine residue within the β-lactamase. acs.orgnih.gov Avibactam's diazabicyclooctane core facilitates this reaction, forming a stable carbamate (B1207046) linkage with the enzyme. nih.gov This process effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics. nih.gov

Kinetic studies have quantified the efficiency of avibactam's inhibitory action against different Class D enzymes. The second-order acylation rate constant (k₂/K), a measure of inhibition efficiency, highlights the differential activity. For instance, avibactam inhibits OXA-48 with a significantly higher efficiency compared to OXA-10. mdpi.com The acylated complex formed with OXA-10 is remarkably stable, with a deacylation half-life extending over several days, ensuring prolonged inactivation of the enzyme. nih.govnih.gov Structural analyses of avibactam bound to OXA-10 and OXA-48 have provided molecular insights into these interactions, which can aid in the development of next-generation inhibitors. acs.org

Interactive Table: Avibactam Inhibition Kinetics Against Class D β-Lactamases

| Enzyme | Inhibition Efficiency (k₂/K in M⁻¹s⁻¹) | Reference |

|---|---|---|

| OXA-10 | 11 | mdpi.com |

| OXA-23 | 300 | mdpi.com |

| OXA-24 | 51 | mdpi.com |

| OXA-48 | 1400 | mdpi.com |

| OXA-163 | 1700 | mdpi.com |

Molecular Interactions of Avibactam Sodium with Penicillin-Binding Proteins (PBPs)

Research has demonstrated that avibactam can covalently bind to specific PBPs in a variety of Gram-negative and Gram-positive bacteria. nih.govnih.gov This binding occurs through the acylation of the active site serine residue of the PBP, a mechanism analogous to its inhibition of serine β-lactamases. nih.govnih.gov

The binding affinity of avibactam varies for different PBPs and across different bacterial species. In Escherichia coli and Pseudomonas aeruginosa, avibactam shows a primary affinity for PBP2. nih.govresearchgate.net In P. aeruginosa, it also binds to PBP3. nih.govasm.org The 50% inhibitory concentrations (IC₅₀) indicate that while this binding occurs, it is generally less potent than the binding of dedicated β-lactam antibiotics to their primary PBP targets. nih.gov For example, in E. coli, avibactam binds to PBP2 with an IC₅₀ of 0.92 µg/ml, and in P. aeruginosa, the IC₅₀ for PBP2 is 1.1 µg/ml. nih.govresearchgate.net

Interactive Table: IC₅₀ Values of Avibactam for PBPs in Select Bacteria

| Bacterium | Primary PBP Target | IC₅₀ (µg/ml) | Reference |

|---|---|---|---|

| Escherichia coli | PBP2 | 0.92 | nih.govresearchgate.net |

| Pseudomonas aeruginosa | PBP2 | 1.1 | nih.govresearchgate.net |

| Pseudomonas aeruginosa | PBP3 | - | nih.gov |

| Haemophilus influenzae | PBP2 | 3.0 | nih.govresearchgate.net |

| Streptococcus pneumoniae | PBP3 | 8.1 | nih.govresearchgate.net |

| Staphylococcus aureus | PBP2 | 51 | nih.govresearchgate.net |

The binding of avibactam to PBPs has direct implications for the integrity of the bacterial cell wall. PBPs are essential enzymes that catalyze the final steps of peptidoglycan biosynthesis, specifically the transpeptidation reactions that cross-link the peptide chains, giving the cell wall its structural rigidity. nih.govnih.gov

By covalently binding to and inactivating PBPs such as PBP2 and PBP3, avibactam inhibits their transpeptidase activity. nih.govnih.gov PBP2 is crucial for maintaining the rod shape of the cell, and its inhibition can lead to the formation of spherical cells. researchgate.net PBP3 is essential for septum formation during cell division. mdpi.com The inhibition of these PBPs disrupts the normal synthesis and remodeling of the peptidoglycan layer, weakening the cell wall and potentially leading to cell lysis. nih.govnih.gov

Structural Biology and Structure Activity Relationships of Avibactam Sodium

The Diazabicyclooctane (DBO) Scaffold as a Key Pharmacophore for Beta-Lactamase Inhibition

Avibactam (B1665839) sodium is a non-β-lactam β-lactamase inhibitor distinguished by its novel diazabicyclooctane (DBO) core. researchgate.netrsc.org This bridged bicyclic structure is a key pharmacophore, meticulously designed to mimic the transition state of β-lactam antibiotics while possessing a more rigid scaffold. nih.gov Unlike traditional β-lactam-based inhibitors, the DBO structure is not susceptible to hydrolysis by β-lactamases. nih.gov Instead, it offers a unique mechanism of action involving covalent, yet reversible, inhibition. nih.govasm.org

The DBO scaffold enables avibactam to inhibit a broad spectrum of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes. nih.govasm.org This broad activity is a significant advantage over earlier inhibitors like clavulanic acid and tazobactam (B1681243), which are generally less effective against Class C and D enzymes. nih.govmdpi.com The inhibitory mechanism involves the nucleophilic attack by the active site serine residue of the β-lactamase on the carbonyl group of avibactam's DBO ring. This leads to the formation of a stable, covalent carbamyl-enzyme intermediate, effectively inactivating the enzyme. researchgate.netnih.gov A remarkable feature of this interaction is its reversibility; the DBO ring can recyclize, releasing the intact avibactam molecule, which can then inhibit another enzyme molecule. nih.gov This contrasts with β-lactam-based inhibitors where the acyl-enzyme complex is typically irreversible and can lead to inhibitor breakdown. nih.gov The design of the DBO scaffold successfully balances rapid acylation of a wide range of β-lactamases with minimal hydrolysis, contributing to its clinical efficacy. nih.gov

Crystallographic Analyses of Avibactam-Enzyme Complexes

High-resolution X-ray crystallography has been instrumental in elucidating the molecular basis of avibactam's inhibitory action. These studies reveal detailed binding poses and critical interactions within the active sites of various β-lactamase classes.

Binding Poses and Active Site Interactions with Class A Beta-Lactamases

Crystallographic structures of avibactam in complex with Class A β-lactamases, such as KPC-2 and CTX-M-15, demonstrate a consistent binding mode. researchgate.netasm.org Upon binding, avibactam forms a covalent bond with the catalytic Ser70 residue. asm.org The inhibitor is further stabilized by a network of hydrogen bonds. For instance, in the KPC-2 D179N variant, avibactam's sulfate (B86663) group interacts with key residues, and its carboxamide moiety forms hydrogen bonds with residues like Asn132 and Ser130. asm.org Specifically, the inhibitor forms several hydrogen bonds with active site residues including Asn132, Ser130, Thr235, and Thr237. asm.org The conserved Ser130 residue in CTX-M-15 has been shown to play a crucial role, acting as a general acid and base during the carbamylation and decarbamylation processes, respectively. researchgate.net Structural and sequence analyses across more than 650 Class A enzymes have shown that the majority of key residues involved in avibactam binding are well-conserved, suggesting that most Class A β-lactamases are effectively inhibited by avibactam. nih.gov

Binding Poses and Active Site Interactions with Class C Beta-Lactamases

In Class C enzymes like Pseudomonas aeruginosa AmpC, high-resolution crystal structures reveal a binding mode with distinct features compared to Class A enzymes. nih.govresearchgate.net Avibactam covalently binds to the active site serine, and the high resolution of these structures has provided a detailed understanding of the inhibitor's conformation. nih.gov A notable interaction in the AmpC complex is an intramolecular hydrogen bond within avibactam itself, between the amide group and the N1 nitrogen of the piperidine (B6355638) ring, an interaction not observed in Class A complexes. nih.gov The carboxamide group of avibactam also forms a hydrogen bond with the side chain of Asn152. nih.gov Furthermore, residues such as Asn346 in AmpC are known to interact with the sulfate group of avibactam. researchgate.net The binding of avibactam also induces shifts in the positions of key residues like Tyr150 and Lys67. nih.gov

Binding Poses and Active Site Interactions with Class D Beta-Lactamases, including Role of Carbamylated Lysine (B10760008)

The interaction of avibactam with Class D β-lactamases, or oxacillinases (OXA), is more complex and variable. acs.org A unique feature of Class D enzymes is a carbamylated lysine residue (Lys73 in many OXA enzymes) that is crucial for catalytic activity. rsc.org Crystallographic studies of avibactam bound to OXA-10 and OXA-48 have been determined at 1.7-Å and 2.0-Å resolution, respectively. acs.org These structures show avibactam covalently attached to the catalytic serine. acs.org

A significant point of investigation has been the effect of avibactam on the carbamylation state of the catalytic lysine. Initial crystallographic studies suggested that avibactam binding promotes the decarbamylation of this lysine, which was proposed as part of its inhibitory mechanism against Class D enzymes. rsc.orgresearchgate.net However, subsequent NMR studies in solution have indicated that the reaction with avibactam does not necessarily lead to the loss of lysine carbamylation. rsc.orgresearchgate.net These differing results highlight a distinction between the crystalline state and solution dynamics. rsc.org In some crystal structures of the OXA-10-avibactam complex, the catalytic lysine was observed in a decarbamylated state. rsc.org

Enzyme Conformational Changes Induced by Avibactam Binding

The binding of avibactam can induce significant conformational changes in the β-lactamase active site. In Class C enzymes, the acylation by avibactam leads to a new hydrogen bond forming between the inhibitor's carboxamide group and the Asn152 side chain, which in turn causes a shift in the positions of both Asn152 and Lys67. nih.gov The side chain of Tyr150 also moves closer to Lys67 upon avibactam binding. nih.gov

In Class A enzymes, such as the KPC-2 D179N variant, the binding of avibactam can stabilize flexible regions like the Ω-loop. asm.org While the apo KPC-2 D179N enzyme shows significant movements in the Ω-loop, the avibactam-bound complex adopts a conformation more reminiscent of the wild-type enzyme. asm.org However, the D179N substitution does cause conformational changes in the region of the Ω-loop near residue 179, leading to the rotation of Arg164 away from the site and the movement of Asp163 towards the new Asn179 residue. asm.org These induced fit mechanisms are critical for the stable binding of the inhibitor.

Computational Modeling and Molecular Dynamics Simulations of Avibactam Interactions

Computational methods, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, have provided deeper insights into the dynamic interactions between avibactam and β-lactamases. These studies complement crystallographic data by exploring the entire process of binding, inhibition, and dissociation.

MD simulations of avibactam with the BlaR1 and MecR1 sensor domains from Staphylococcus aureus have been used to explore the stability of interactions. nih.gov These simulations, conducted over 40 nanoseconds, identified stable contacts between active site residues and the terminal sulfate and carboxamide groups of avibactam. nih.gov

For Class A enzymes like CTX-M-15, QM/MM calculations have been employed to study the mechanism of avibactam release from the acyl-enzyme complex. nih.gov These simulations revealed that the release of avibactam is a stepwise mechanism and that key residues like Glu166 and Lys73 are likely in their neutral forms during this process, unlike in the initial acylation reaction. nih.gov The interaction between avibactam and residues Lys73 and Ser130 has been identified as crucial for the recyclization of the inhibitor. nih.gov

In the context of resistance, MD simulations have been used to understand the effects of mutations in Class C enzymes like CMY-185. researchgate.net These simulations showed that substitutions can lead to steric hindrance with the sulfate group of avibactam or alter key salt bridge interactions, thereby reducing the inhibitor's efficacy. researchgate.net

Interactive Data Table: Key Residue Interactions of Avibactam with Beta-Lactamases

| Enzyme Class | Enzyme Example | Key Interacting Residues | Type of Interaction | Reference |

| Class A | KPC-2 D179N | Ser70 | Covalent Bond | asm.org |

| Asn132, Ser130, Thr235, Thr237 | Hydrogen Bonds | asm.org | ||

| CTX-M-15 | Ser130 | General Acid/Base for Carbamylation/Decarbamylation | researchgate.net | |

| Class C | P. aeruginosa AmpC | Active Site Serine | Covalent Bond | nih.gov |

| Asn152 | Hydrogen Bond | nih.gov | ||

| Tyr150, Lys67 | Positional Shift upon Binding | nih.gov | ||

| Class D | OXA-10, OXA-48 | Catalytic Serine | Covalent Bond | acs.org |

| Lys73 | Carbamylation state debated (Crystallography vs. NMR) | rsc.orgresearchgate.net |

Interactive Data Table: Kinetic Parameters of Avibactam Inhibition

| Enzyme Class | Enzyme Example | k2/Ki (M-1s-1) | Deacylation Half-Life (t1/2) | Reference |

| Class A | CTX-M-15 | 1.0 x 105 | 40 min | nih.gov |

| KPC-2 | Not specified | 82 min | nih.gov | |

| Class C | P. aeruginosa PAO1 AmpC | Not specified | 6 min | nih.gov |

| E. cloacae P99 AmpC | Not specified | 300 min | nih.gov | |

| Class D | OXA-10 | 11 | Not specified | mdpi.comnih.gov |

| OXA-48 | 1400 | Not specified | mdpi.comnih.gov |

Prediction of Binding Affinities and Molecular Docking Studies

The inhibitory action of avibactam sodium is predicated on its ability to form a covalent bond with its target β-lactamase enzymes. Molecular docking and binding affinity studies are crucial computational tools used to predict and understand these interactions. Such studies have revealed that avibactam's binding is highly selective, not only for certain classes of β-lactamases but also for specific penicillin-binding proteins (PBPs). nih.gov

Molecular docking simulations of avibactam into the active sites of β-lactamases, such as BlaMab, help visualize the formation of the Michaelis-Menten complex and the subsequent acyl-enzyme intermediate. researchgate.net These computational models are essential for understanding the structural basis of inhibition. For instance, high-resolution crystal structures of avibactam in complex with class A and D β-lactamases provide detailed molecular insights that inform these docking studies. acs.org The alignment of avibactam-bound structures of enzymes like CTX-M-14, SHV-1, and KPC-2 shows that the active sites of these enzymes are already in a favorable conformation for carbamylation by avibactam, with no significant conformational changes required upon binding. researchgate.net

The table below summarizes the binding affinities of avibactam for specific PBPs in various bacterial species.

Table 1: Binding of Avibactam to Penicillin-Binding Proteins (PBPs) of Selected Bacteria

| Species | Primary PBP Target | Relative Binding (IC50 in µg/ml) |

|---|---|---|

| Escherichia coli | PBP2 | 0.92 |

| Pseudomonas aeruginosa | PBP2 | 1.1 |

| Haemophilus influenzae | PBP2 | 3.0 |

| Staphylococcus aureus | PBP2 | 51 |

| Streptococcus pneumoniae | PBP3 | 8.1 |

Data sourced from a study measuring PBP binding via a competition assay with Bocillin FL. nih.gov

Simulation of Conformational Dynamics of Avibactam-Enzyme Acyl Intermediates

Avibactam's unique mechanism involves the formation of a covalent acyl-enzyme intermediate that is, unusually, reversible. mdpi.comnih.gov This process of acylation and subsequent deacylation has been extensively studied through kinetic measurements and computational simulations to understand the conformational dynamics of the avibactam-enzyme complex.

The inhibition process begins with the acylation of the active site serine residue of the β-lactamase, forming a stable carbamoyl-enzyme intermediate. nih.govresearchgate.net This reaction proceeds via the opening of avibactam's diazabicyclooctane ring. mdpi.com The efficiency of this acylation step (measured as k₂/Kᵢ) varies significantly across different β-lactamase classes, being highest for class A enzymes like CTX-M-15 and KPC-2, followed by class C, and then class D enzymes like OXA-10. nih.gov

The stability and fate of the acyl-enzyme intermediate are central to avibactam's function. Unlike many other inhibitors, the deacylation of the avibactam-enzyme complex regenerates intact, active avibactam, not a hydrolyzed, inactive product. nih.gov Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to model this release mechanism. nih.gov These studies suggest a stepwise process for the release of avibactam from the CTX-M-15 enzyme. nih.gov The first stage is the formation of a tetrahedral intermediate, which represents the rate-limiting step with a calculated activation barrier of 19 kcal/mol. nih.gov The second stage involves the cleavage of the bond between the enzyme's Serine 70 and the inhibitor. nih.gov

The rate of deacylation also differs widely among various enzymes, which influences the duration of inhibition. For class A enzymes like TEM-1, CTX-M-15, and KPC-2, the half-life for the recovery of enzyme activity ranges from approximately 16 to 82 minutes. nih.govnih.gov Class C enzymes show varied deacylation rates, with the half-life for recovery from P. aeruginosa AmpC being about 6 minutes, while for E. cloacae P99 AmpC, it is much longer at 300 minutes. nih.gov The slowest deacylation is observed with class D enzymes; the half-life for enzyme recovery from OXA-10 is over five days. nih.gov

Table 2: Kinetic Parameters of Avibactam Inhibition Against Various β-Lactamases

| Enzyme | Class | Acylation Efficiency (k₂/Kᵢ in M⁻¹s⁻¹) | Deacylation Rate (k_off in s⁻¹) | Half-life (t₁/₂) of Acyl-Enzyme Complex |

|---|---|---|---|---|

| CTX-M-15 | A | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | 40 min |

| KPC-2 | A | 3.7 x 10⁴ | 1.4 x 10⁻⁴ | 82 min |

| E. cloacae P99 AmpC | C | 1.1 x 10⁴ | 3.8 x 10⁻⁵ | 300 min |

| P. aeruginosa PAO1 AmpC | C | 2.4 x 10³ | 1.9 x 10⁻³ | 6 min |

| OXA-10 | D | 1.1 x 10¹ | < 2.3 x 10⁻⁶ | >5 days |

| OXA-48 | D | 1.9 x 10³ | 2.5 x 10⁻⁴ | 46 min |

Data sourced from kinetic analysis of avibactam inhibition. nih.gov

Rational Design Principles for Novel DBO Inhibitors Inspired by Avibactam Sodium

The clinical success and unique reversible covalent mechanism of avibactam have established the diazabicyclooctane (DBO) scaffold as a valuable template for designing new β-lactamase inhibitors. mdpi.comacs.org Rational design efforts are focused on leveraging the structural and mechanistic understanding of avibactam's interaction with β-lactamases to develop new DBO-based inhibitors with improved properties. acs.orgasm.org

One major area of focus is overcoming the limitations of avibactam, such as its poor oral bioavailability, which necessitates intravenous administration. acs.org Researchers are designing prodrugs of avibactam by creating ester derivatives of its sulfate group. acs.org Historically, charged sulfate groups were considered a significant barrier to oral absorption. However, studies have shown that creating prodrugs where the sulfate is esterified can enhance oral availability. The design principle involves attaching moieties that provide steric hindrance to prevent premature hydrolysis of the sulfate ester. acs.org In simulated in vivo conditions, these prodrugs can be cleaved to release the active avibactam molecule. acs.org

Another key principle in the rational design of new DBO inhibitors is the modification of the core structure to broaden the spectrum of activity or to counter emerging resistance. asm.org High-resolution crystal structures of avibactam bound to various β-lactamases, including class C enzymes like AmpC, provide a detailed map of the binding pocket. asm.orgnih.gov This structural information allows for the identification of key residues involved in binding and catalysis. asm.org By analyzing this information, medicinal chemists can design new DBO analogues with modified side chains or substituents to optimize interactions within the active site of different target enzymes or to evade resistance mutations. For example, understanding how residues like S130 in CTX-M-15 act as a general base in the inhibition mechanism can guide the design of new compounds that exploit or bypass this interaction. acs.org These molecular insights are fundamental to the development of next-generation inhibitors effective against a wider range of drug-resistant bacteria. acs.org

Molecular Mechanisms of Bacterial Resistance to Avibactam Sodium

Enzymatic Resistance Mechanisms

Enzymatic resistance is the most significant mechanism by which bacteria develop non-susceptibility to avibactam-containing antibiotic combinations. researchgate.net This typically occurs not through the degradation of avibactam (B1665839) itself, but through specific amino acid substitutions within the target β-lactamase enzymes. researchgate.netnih.gov These mutations can lead to reduced binding affinity for avibactam or enhanced hydrolysis of the partner cephalosporin (B10832234), or both, ultimately rendering the inhibitor ineffective. nih.govasm.org

Mutations occurring within or near the active site of serine β-lactamases are a key driver of avibactam resistance. These substitutions can alter the structural conformation of the enzyme, interfering with the covalent binding of avibactam or changing the enzyme's substrate specificity. nih.gov

Mutations in Klebsiella pneumoniae carbapenemase (KPC) enzymes are a major cause of resistance to ceftazidime-avibactam. The Ω-loop, a structurally important region spanning amino acid residues 164-179, is a frequent site for mutations that confer resistance. nih.govasm.org This loop is adjacent to the active site and is crucial for maintaining the enzyme's structure. asm.org

Substitutions within this loop, most notably the D179Y (Aspartic acid to Tyrosine at position 179) mutation in KPC-2 and KPC-3, are commonly identified in resistant clinical isolates. nih.govasm.orgnih.gov This single amino acid change can significantly impair inhibition by avibactam while increasing the enzyme's ability to hydrolyze ceftazidime (B193861). asm.orgnih.gov The D179Y substitution has been shown to emerge in patients during treatment with ceftazidime-avibactam. asm.org Other mutations in the Ω-loop, such as R163S, have also been identified as conferring resistance by increasing the active site's flexibility, which enhances ceftazidime hydrolysis and reduces avibactam binding. oup.com In addition to single point mutations, insertions and deletions within the loops surrounding the KPC active site have been shown to confer resistance. asm.orgresearchgate.net

| KPC Enzyme | Mutation(s) | Location | Reported Effect | Reference |

|---|---|---|---|---|

| KPC-2, KPC-3 | D179Y | Ω-Loop | Impaired avibactam inhibition, enhanced ceftazidime hydrolysis. | nih.govasm.orgnih.gov |

| KPC-3 | R163S | Ω-Loop | Increased Ω-loop flexibility, allowing for increased ceftazidime hydrolysis and decreased avibactam binding. | oup.com |

| KPC-2 | G239_V240del | Outside Ω-Loop (near active site) | Potentiated ceftazidime hydrolysis and reduced affinity for avibactam. | nih.gov |

| KPC-3 | V240G | - | Associated with resistance emergence during therapy. | asm.org |

Resistance to ceftazidime-avibactam can also emerge through modifications in class C (AmpC) β-lactamases. In species like Enterobacter cloacae, structural changes in the AmpC enzyme can reduce susceptibility. asm.org These modifications include deletions within the Ω-loop or other critical regions like the R2 loop. asm.orgoup.com For instance, a two-residue deletion (A294_P295del) in the R2 loop of an E. cloacae AmpC β-lactamase was found to induce significant structural changes, leading to increased hydrolysis of both ceftazidime and cefiderocol. asm.org

Specific amino acid substitutions can also confer resistance. The N346Y substitution in the AmpC of Citrobacter freundii has been shown to disrupt a direct interaction with the sulfonate group of avibactam, thereby conferring resistance. nih.gov Similarly, other substitutions such as R168H and G176R/D have been found to increase the minimum inhibitory concentrations (MICs) of ceftazidime-avibactam. nih.gov

| Organism | Modification | Location | Reported Effect | Reference |

|---|---|---|---|---|

| Enterobacter cloacae | A294_P295del | R2 Loop | Induced structural changes in H-9 and H-10 helices, increasing ceftazidime hydrolysis. | asm.org |

| Citrobacter freundii | N346Y | - | Disrupts direct interaction with avibactam's sulfonate group. | nih.gov |

| Enterobacteriaceae | Deletions | Ω-Loop | Associated with resistance to ceftaroline/avibactam. | oup.com |

| Klebsiella aerogenes | R148W | H-10 Helix | Increased resistance to ceftazidime/avibactam. | asm.org |

Among class A SHV β-lactamases, the S130G (Serine to Glycine at position 130) substitution is a key mutation that confers significant resistance to avibactam. nih.govnih.gov This substitution removes a critical hydroxyl group that is thought to act as a proton acceptor/donor during the carbamylation of the enzyme by avibactam. nih.govnih.gov The absence of this group substantially slows the rate of enzyme inactivation. nih.gov

Biochemical studies have demonstrated a dramatic difference in inhibition kinetics between the wild-type SHV-1 and the S130G variant. The inactivation efficiency (k₂/K) of avibactam for the SHV S130G variant is drastically lower than for the wild-type enzyme, indicating a profoundly impaired interaction. nih.govnih.gov Consequently, a much higher concentration of avibactam is required to inhibit the S130G variant compared to SHV-1. nih.govnih.gov

| Enzyme | Mutation | Inactivation Efficiency (k₂/K) (M⁻¹s⁻¹) | Fold Decrease in Efficiency | Reference |

|---|---|---|---|---|

| SHV-1 (Wild-Type) | - | 60,300 | - | nih.govnih.gov |

| SHV S130G | S130G | 1.3 | ~46,000-fold | nih.govnih.gov |

Avibactam's activity against class D β-lactamases (oxacillinases, or OXAs) is variable. acs.org While avibactam can inhibit OXA-48, some OXA-48-like variants such as OXA-163 and OXA-405 have evolved to hydrolyze ceftazidime more effectively, a trait not typically seen in the parent OXA-48 enzyme. nih.govresearchgate.netnih.gov These variants often arise from amino acid deletions and substitutions around the β5-β6 loop, which alters the substrate profile. nih.gov Although these enzymes may still be inhibited by avibactam to some extent, their newfound ability to degrade ceftazidime can be sufficient to confer clinical resistance. researchgate.net The crystal structure of avibactam covalently bound to another class D enzyme, OXA-10, has been determined, providing molecular insight into the inhibitor's interaction with this enzyme class. acs.org In P. aeruginosa, resistance has also been associated with OXA-539, a variant that can arise from duplications of the blaOXA-2 gene. nih.gov

| OXA Variant | Parent Enzyme | Key Characteristic | Reference |

|---|---|---|---|

| OXA-163 | OXA-48 | Possesses increased hydrolytic activity against ceftazidime. | nih.govantimicrobianos.com.ar |

| OXA-405 | OXA-48 | Shows expanded-spectrum hydrolytic activity, including against ceftazidime, but lacks significant carbapenemase activity. | nih.govresearchgate.net |

| OXA-539 | OXA-2 | Associated with resistance in P. aeruginosa, can arise from gene duplication. | nih.gov |

| OXA-10 | - | Crystal structure with avibactam has been resolved, providing mechanistic insights. | acs.org |

While avibactam is generally potent against most extended-spectrum β-lactamases (ESBLs), certain variants have been linked to reduced susceptibility or resistance. nih.gov PER-1, a class A ESBL, is notable for demonstrating weaker kinetic inhibition by avibactam, which can contribute to resistance in organisms like P. aeruginosa. nih.govfrontiersin.org Additionally, specific variants of GES (Guiana extended-spectrum) and VEB (Vietnamese extended-spectrum β-lactamase) enzymes have been associated with ceftazidime-avibactam resistance. frontiersin.orgfrontiersin.org For example, GES variants such as GES-7, GES-19, and GES-26, and VEB variants like VEB-1 and VEB-9, have been implicated in resistance phenotypes. frontiersin.orgfrontiersin.org Although avibactam remains a potent inhibitor of many GES enzymes, the evolution of these variants poses a threat to the long-term efficacy of avibactam-based therapies. nih.govnih.gov

| ESBL Family | Specific Variants | Reported Association | Reference |

|---|---|---|---|

| PER | PER-1, PER-3 | Weaker kinetic inhibition by avibactam; associated with resistance in P. aeruginosa. | nih.govfrontiersin.org |

| GES | GES-7, GES-19, GES-26 | Associated with ceftazidime-avibactam resistance. | frontiersin.orgfrontiersin.org |

| VEB | VEB-1, VEB-9, VEB-25 | Associated with ceftazidime-avibactam resistance. | frontiersin.orgfrontiersin.org |

Hyperexpression of Beta-Lactamases

The increased production of β-lactamase enzymes is a significant mechanism of resistance to the ceftazidime-avibactam combination. While avibactam is a potent inhibitor of many serine β-lactamases, its effectiveness can be compromised when the target enzymes are overproduced. This hyperexpression can stem from an increased copy number of the β-lactamase gene or from mutations in regulatory regions that lead to enhanced transcription.

In Klebsiella pneumoniae, resistance has been linked to the increased expression of genes like blaKPC and blaSHV-12. nih.govasm.org For instance, a study identified that the transposition of the Tn4401 transposon carrying blaKPC-3 into a second plasmid resulted in a higher gene copy number and subsequent resistance. asm.org Another investigation found that plasmid recombination and chromosomal integration provided an additional promoter for the blaSHV-12 gene, leading to its overexpression and conferring resistance to ceftazidime/avibactam. nih.gov Research has demonstrated that a high copy number of mutated blaKPC genes was associated with significantly elevated Minimum Inhibitory Concentrations (MIC) for ceftazidime-avibactam. nih.gov

In Pseudomonas aeruginosa, the overexpression of the intrinsic AmpC cephalosporinase (B13388198) is a well-documented resistance mechanism. nih.govnih.gov Avibactam is a strong inhibitor of AmpC, but its efficacy is diminished when the enzyme is produced at very high levels. asm.orgresearchgate.net This derepression of ampC often occurs due to mutations in its regulatory genes, such as ampD and ampR. frontiersin.org

| Gene | Bacterium | Mechanism of Hyperexpression | Reference |

| blaKPC-3 | Klebsiella pneumoniae | Transposition of Tn4401 leading to increased gene copy number. | asm.orgnih.gov |

| blaSHV-12 | Klebsiella pneumoniae | Plasmid recombination providing an additional promoter. | nih.gov |

| ampC | Pseudomonas aeruginosa | Derepression due to mutations in regulatory genes. | nih.govnih.govfrontiersin.org |

Co-occurrence of Metallo-Beta-Lactamase Genes

A critical limitation of avibactam is its inability to inhibit metallo-β-lactamases (MBLs), which belong to Ambler class B. oup.comasm.org These enzymes utilize zinc ions in their active site for catalysis and are structurally and mechanistically distinct from the serine β-lactamases that avibactam targets. asm.orgnih.gov Consequently, the presence of genes encoding MBLs in a bacterium inherently confers resistance to ceftazidime-avibactam.

The most clinically significant MBLs include the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types. asm.orgdovepress.com Surveillance studies have shown that the prevalence of MBL-producing isolates among ceftazidime-avibactam resistant strains is high. nih.gov For example, a study of P. aeruginosa isolates in Southern Italy found that the majority of ceftazidime-avibactam resistant strains carried MBLs, with blaVIM-2 being the most frequent. nih.gov Similarly, in a study of Latin American hospitals, MBL-encoding genes were detected in all 18 ceftazidime-avibactam-resistant Enterobacterales isolates and in 42 of 109 resistant P. aeruginosa isolates. nih.govnih.gov The co-harboring of MBL genes, such as blaNDM-1, alongside other resistance determinants like blaOXA-48, is a common finding in highly resistant isolates. dovepress.com

| MBL Gene | Bacterial Species | Geographic Region/Context | Reference |

| blaVIM (VIM-1, VIM-2) | Pseudomonas aeruginosa | Southern Italy | nih.govnih.gov |

| blaNDM (NDM-1, NDM-5) | Enterobacterales, K. pneumoniae | Latin America, Egypt, China | dovepress.comnih.govnih.govnih.gov |

| blaIMP | Klebsiella pneumoniae | Egypt | dovepress.com |

| blaFIM-1 | Pseudomonas aeruginosa | Southern Italy | nih.gov |

Non-Enzymatic Resistance Mechanisms

Beyond the production of β-lactamase enzymes, bacteria can develop resistance to avibactam through non-enzymatic mechanisms that limit the drug's access to its intracellular targets.

Efflux Pump Overexpression (e.g., MexAB-OprM, AcrA/B-TolC)

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. researchgate.net Overexpression of these pumps can reduce the intracellular concentration of avibactam, diminishing its ability to inhibit target β-lactamases.

In P. aeruginosa, the MexAB-OprM efflux system has been identified as a key player in resistance to ceftazidime-avibactam. nih.govfrontiersin.org Studies have shown that avibactam is a substrate for this pump, and its overexpression, often in combination with AmpC hyperproduction, leads to a significant reduction in susceptibility. nih.govresearchgate.net Mutations in regulatory genes such as mexR, nalC, and nalD can lead to the overexpression of the mexAB-oprM operon. frontiersin.org The AcrAB-TolC system is the homologous and primary multidrug efflux pump in Enterobacterales, including E. coli and K. pneumoniae. nih.gov Overexpression of this system, often due to mutations in its regulators like acrR and ramR, can contribute to reduced susceptibility to various antibiotics, including β-lactam/β-lactamase inhibitor combinations. asm.orgnih.gov

Reduced Outer Membrane Permeability (e.g., Porin Mutations like OprD Loss)

The outer membrane of Gram-negative bacteria serves as a selective barrier, with porin channels facilitating the influx of hydrophilic molecules like β-lactam antibiotics. mdpi.com Mutations that lead to the loss or reduced function of these porins can significantly decrease drug entry into the periplasmic space, thereby contributing to resistance. mdpi.com

In K. pneumoniae, the major porins are OmpK35 and OmpK36. The loss or modification of these porins, especially when combined with the production of a β-lactamase, is a common mechanism of resistance. nih.govdovepress.com Studies have documented that the absence of both OmpK35 and OmpK36 was observed in a majority of ceftazidime-avibactam-resistant isolates. dovepress.com A novel mutation in OmpK36 was shown to reduce the porin's activity and contribute to ceftazidime-avibactam resistance. asm.org In P. aeruginosa, the OprD porin is the primary channel for the entry of carbapenems and some other β-lactams. While its loss is a major mechanism of carbapenem (B1253116) resistance, it can also contribute to reduced susceptibility to ceftazidime-avibactam by limiting drug influx, often in concert with other mechanisms like efflux and AmpC production. nih.govnih.govnih.gov

Evolutionary Dynamics of Avibactam Sodium Resistance

The introduction of new antimicrobials into clinical practice inevitably creates a selective pressure that drives the evolution of resistance. The development of resistance to ceftazidime-avibactam is a dynamic process observed both in clinical settings and laboratory experiments.

Resistance Development Under Antimicrobial Selective Pressure

Exposure to ceftazidime-avibactam can select for resistant mutants, particularly in patient populations undergoing treatment for infections caused by carbapenem-resistant Enterobacteriaceae (CRE). asm.orgmdpi.com A primary evolutionary pathway involves mutations in the genes encoding the very β-lactamases that avibactam is designed to inhibit.

In KPC-producing K. pneumoniae, specific mutations in the blaKPC gene have been repeatedly identified in resistant isolates that emerge during therapy. asm.orgnih.gov A frequent mutation is the D179Y substitution (aspartic acid to tyrosine at position 179) within the Ω-loop of the KPC enzyme. nih.govfrontiersin.orgnih.govscielo.org.bo This and other mutations can alter the active site configuration, impairing avibactam's ability to bind and inhibit the enzyme while often paradoxically restoring susceptibility to carbapenems—a phenomenon known as the "see-saw" effect. frontiersin.orgnih.gov Other identified mutations in KPC enzymes that confer resistance include T243M and deletions or insertions in the loops surrounding the active site. nih.govnih.govresearchgate.net The evolution of resistance is a rapid process, with studies showing heritable resistance emerging readily during drug exposure. biorxiv.org This dynamic evolution can also involve the transfer of resistance plasmids, such as an IncX3 plasmid carrying blaNDM-5, between different bacterial species under the selective pressure of ceftazidime-avibactam. nih.gov

| Resistance Mechanism | Observed Genetic Change | Bacterium | Effect | Reference |

| KPC Enzyme Modification | D179Y substitution in blaKPC-3 | Klebsiella pneumoniae | Impairs avibactam binding, confers resistance. | asm.orgfrontiersin.orgnih.govscielo.org.bonih.gov |

| KPC Enzyme Modification | T243M, V240G substitutions in blaKPC-3 | Klebsiella pneumoniae | Confers resistance to ceftazidime-avibactam. | asm.orgnih.govnih.gov |

| KPC Enzyme Modification | Deletions/insertions in active site loops | Klebsiella pneumoniae | Alters substrate spectrum, confers resistance. | researchgate.netnih.gov |

| Plasmid Transfer | Interspecies transfer of IncX3_NDM-5 plasmid | E. cloacae to K. pneumoniae | Acquisition of MBL-mediated resistance. | nih.gov |

Molecular Epidemiology and Dissemination Patterns of Resistant Strains

The emergence and spread of resistance to avibactam, a potent diazabicyclooctane β-lactamase inhibitor, is a significant public health concern. The molecular epidemiology of avibactam-resistant bacteria is complex and varies by geographical region and bacterial species. Resistance is primarily observed in Gram-negative bacteria such as Enterobacterales and Pseudomonas aeruginosa.

In Enterobacterales, particularly Klebsiella pneumoniae and Escherichia coli, the primary driver of avibactam resistance is the production of metallo-β-lactamases (MBLs), against which avibactam has no inhibitory activity. preprints.orgmdpi.com Surveillance studies in Latin America and the Asia-Pacific region have shown that a high percentage of ceftazidime-avibactam resistant isolates carry MBL-encoding genes, most notably blaNDM variants. preprints.orgnih.govnih.govnih.gov For instance, a study of isolates from five Latin American countries found MBL-encoding genes in all 18 ceftazidime-avibactam-resistant Enterobacterales isolates. nih.govnih.gov Similarly, in a Chinese intensive care unit, resistance in K. pneumoniae was associated with the presence of NDM and efflux pumps. researchgate.net

Another major mechanism involves mutations in existing serine β-lactamase genes, particularly those encoding Klebsiella pneumoniae carbapenemase (KPC). Specific variants of KPC, such as KPC-33 (which has a D179Y mutation from KPC-2), have been identified in clinical isolates and are responsible for ceftazidime-avibactam resistance. researchgate.netnih.gov These mutations often restore susceptibility to carbapenems while conferring resistance to the ceftazidime-avibactam combination. nih.gov The dissemination of these resistant strains is often clonal. High-risk international clones, such as ST11 for K. pneumoniae, have been implicated in the spread of resistance, including outbreaks in hospital settings. nih.govresearchgate.netnih.gov Plasmids play a crucial role in the horizontal transfer of these resistance determinants, such as blaKPC genes, between bacteria. nih.gov

In P. aeruginosa, resistance to ceftazidime-avibactam is multifactorial. nih.govelifesciences.org While MBL production is a significant factor, with sequence types like ST235, ST244, and ST111 being reported, other mechanisms are also prevalent. nih.gov These include the overexpression of the chromosomal AmpC cephalosporinase, often due to mutations in regulatory genes like ampD and ampR, modifications to efflux pumps (e.g., MexAB-OprM), and alterations in penicillin-binding proteins (PBPs). nih.govelifesciences.org

Table 1: Dissemination Patterns of Avibactam-Resistant Bacterial Strains

| Bacterial Species | Predominant Resistance Mechanism(s) | Key Resistance Genes/Mutations | Associated Sequence Types (STs) | Reference(s) |

| Klebsiella pneumoniae | MBL production; KPC enzyme mutations | blaNDM, blaKPC variants (e.g., KPC-33 from D179Y mutation) | ST11, ST270 | nih.govresearchgate.netnih.govdovepress.com |

| Escherichia coli | MBL production; AmpC mutations | blaNDM, ompC, marR, ampC mutations | Not specified | preprints.orgelifesciences.org |

| Pseudomonas aeruginosa | MBL production; AmpC hyperproduction; Efflux pump overexpression | blaVIM, blaPER-1, blaGES; ampD, ampR, mexR mutations | ST111, ST235, ST244 | nih.govelifesciences.org |

| Enterobacterales (general) | MBL production | blaNDM, blaVIM, blaIMP, blaOXA-48-like | Not specified | nih.govnih.gov |

Biochemical Characterization of Resistance-Conferring Enzyme Variants

A key kinetic parameter is the second-order rate constant for enzyme inactivation, or acylation efficiency (often denoted as k2/K or kcat/Km). In resistant variants, this value is significantly reduced compared to the wild-type enzyme. For example, the S130G substitution in the SHV-1 β-lactamase results in a dramatic decrease in the acylation rate by avibactam, with the k2/K value dropping from 60,300 M-1s-1 for the wild-type enzyme to just 1.3 M-1s-1 for the S130G variant. asm.org A similar effect is seen in KPC-2 variants with the S130G substitution, where the k2/K ratio is lowered by approximately four orders of magnitude. asm.org

Another important parameter is the apparent inhibition constant (Ki app), which reflects the concentration of inhibitor required to achieve 50% inhibition. In resistant enzymes, the Ki app for avibactam is substantially higher. For instance, in CMY-2 β-lactamase variants, the N346Y substitution increases the Ki app value by about 1,000-fold, and additional substitutions can increase it by as much as 20,000-fold compared to the wild-type enzyme. nih.gov These biochemical changes directly correlate with reduced susceptibility to avibactam-containing antibiotic combinations. The mutations hinder the carbamoylation of the active site serine, which is the crucial step in avibactam's inhibitory action. asm.orgnih.gov

Table 2: Biochemical Data of Avibactam Against Wild-Type and Resistant Enzyme Variants

| Enzyme | Amino Acid Substitution | Acylation Efficiency (k2/K or kcat/Km) (M-1s-1) | Apparent Inhibition Constant (Ki app) (nM) | Fold Change in Resistance | Reference(s) |

| SHV-1 | Wild-Type | 60,300 | Not Reported | - | asm.org |

| S130G | 1.3 | Not Reported | ~46,000-fold decrease in efficiency | asm.org | |

| KPC-2 | Wild-Type | 21,580 | Not Reported | - | asm.org |

| S130G | 1.2 | ~100-fold higher | ~18,000-fold decrease in efficiency | asm.org | |

| CTX-M-15 | Wild-Type | Not Reported | Not Reported | - | nih.gov |

| CTX-M-151 | Wild-Type | 37,000 | 400 | - | asm.org |

| CMY-2 | Wild-Type | Not Reported | 62 | - | nih.gov |

| N346Y | ~1,000-fold lower | ~1,000-fold higher | ~1,000-fold increase | nih.gov | |

| Q120K + N346Y | Not Reported | ~10,000-fold higher | ~10,000-fold increase | nih.gov | |

| A114E + Q120K + V211S + N346Y (CMY-185) | Not Reported | ~20,000-fold higher | ~20,000-fold increase | nih.govresearchgate.net | |

| KPC-87 | T243M | Not Reported | 7.5-fold increase vs KPC-2 | 7.5-fold increase | researchgate.net |

Chemical Synthesis and Derivatization of Avibactam Sodium

The synthesis of Avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, hinges on the construction of its distinctive diazabicyclooctane (DBO) core. acs.orgnih.gov The development of viable synthetic routes has been a focus of extensive research, evolving from initial discovery pathways to highly optimized industrial processes.

Multi-step Linear Synthesis from Chiral Precursors

Early synthetic strategies for Avibactam relied on multi-step linear sequences starting from readily available chiral molecules. These approaches were crucial in the initial stages of drug discovery for establishing the core structure and enabling preliminary biological evaluation. Key starting materials considered included chiral piperidines, L-glutamic acid, and L-pyroglutamic acid. researchgate.net

Chemoenzymatic Approaches (e.g., Lipase-Catalyzed Resolution)

To improve efficiency and stereoselectivity, chemoenzymatic methods have been integrated into the synthesis of Avibactam. These approaches leverage the high selectivity of enzymes for specific steps, which can be difficult to achieve through traditional chemical means. nih.gov A pivotal application of this strategy is the use of lipase-catalyzed kinetic resolution. nih.govmdpi.com

Optimization of Industrial Manufacturing Routes for Scalability and Environmental Impact

Transitioning from laboratory-scale synthesis to industrial manufacturing required significant optimization to ensure the process was cost-effective, robust, and environmentally sustainable. researchgate.net Scientists at AstraZeneca and Forest Laboratories improved upon earlier synthetic approaches by refining reaction conditions and reagents. For instance, potassium tert-butoxide was substituted for sodium hydride (NaH) in the reaction of pyroglutamate (B8496135) with trimethylsulfoxonium (B8643921) iodide. researchgate.net

A key achievement in process development was the creation of an elegant one-pot debenzylation and sulfation reaction, facilitated by controlled-feed hydrogenation conditions. researchgate.net Further enhancements to the manufacturing process for Zidebactam, a related compound, included conducting a crucial coupling reaction in an aqueous medium using EDC·HCl, which improved safety, yield, and ease of isolation. bohrium.com The sulfation reaction was also improved by using dichloromethane (B109758) as a solvent and triethylamine (B128534) as a base, which reduced the amount of the SO3·Pyridine complex needed. bohrium.com The use of flow chemistry, where materials are passed through columns containing immobilized reagents and catalysts, represents another paradigm for achieving faster preparation and greater synthetic efficiency compared to traditional batch procedures. rsc.orgsyrris.jp These optimizations have collectively led to a commercial process for Avibactam with a much-improved yield and a significant reduction in its environmental footprint. researchgate.net

Lead Optimization Strategies in Avibactam Sodium Development and Analogs

The discovery of the diazabicyclooctane scaffold of Avibactam opened the door for extensive lead optimization to enhance its properties and to develop new analogs with improved characteristics.

Structure-Activity Relationship-Driven Modifications for Enhanced Potency and Spectrum

Structure-activity relationship (SAR) studies have been fundamental to understanding and improving the inhibitory power of the DBO scaffold. Avibactam's structure is designed to mimic key features of cephalosporin (B10832234) antibiotics. researchgate.net The carbonyl group at position 7 mimics the β-lactam carbonyl, the sulfate (B86663) at position 6 resembles the carboxyl group, and the carboxamide at position 2 aligns with the aminoacyl side-chain of ceftazidime (B193861). researchgate.net This structural mimicry is crucial for its covalent, yet reversible, binding to β-lactamase enzymes. nih.gov

Crystal structure analysis of Avibactam bound to clinically important enzymes like CTX-M-15 and Pseudomonas aeruginosa AmpC revealed similar binding modes, providing a rationale for its broad-spectrum activity against class A and class C enzymes. nih.govresearchgate.net Identifying the key amino acid residues in the enzyme's binding pocket has allowed for a deeper understanding of the scaffold's potency and has guided modifications. nih.govresearchgate.net SAR studies have also shown that variations on the carbon backbone are critical, often requiring a complete re-evaluation of the synthetic route to explore their impact on activity. researchgate.net This research has highlighted the necessity of considering both β-lactamases and penicillin-binding proteins as targets for designing next-generation inhibitors. acs.org

Development of Novel Diazabicyclooctane Derivatives (e.g., Relebactam, Nacubactam, Zidebactam)

The therapeutic success of Avibactam spurred the development of numerous congeners based on its DBO scaffold, aiming for improved or expanded activity. nih.govpa2online.org These "fast followers" include Relebactam, Nacubactam, and Zidebactam, which have been advanced into clinical development. pa2online.orgnih.govnih.gov

These newer DBOs are often designed to act as "β-lactam enhancers," potentiating the activity of partner antibiotics through various mechanisms. bohrium.combiorxiv.org

Relebactam: Developed for use in combination with imipenem. nih.govbiorxiv.org

Nacubactam: Co-formulated with meropenem, it has shown the ability to lower the minimum inhibitory concentrations (MICs) of partner β-lactams. nih.govbiorxiv.org

Zidebactam: Paired with cefepime, it demonstrates a dual mechanism of action and has shown efficacy in treating infections caused by multidrug-resistant Gram-negative bacteria. bohrium.comnih.gov

These novel derivatives may offer advantages over Avibactam for treating specific challenging infections. nih.govbiorxiv.org For instance, against Mycobacterium abscessus complex, Nacubactam and Zidebactam have been shown to improve the in-vitro activity of carbapenems and some cephalosporins. biorxiv.org The ongoing development of these and other DBO derivatives continues to expand the arsenal (B13267) against resistant pathogens. nih.gov

Chemical Modifications for Probing Mechanism and Resistance

The unique diazabicyclooctane (DBO) scaffold of avibactam sodium has served as a versatile template for numerous chemical modifications. These alterations are instrumental in elucidating the intricacies of its inhibitory mechanism against serine β-lactamases and in understanding the structural basis of emerging resistance. By systematically modifying different positions of the avibactam molecule, researchers can probe the specific interactions between the inhibitor and the active site of the enzyme, thereby revealing the roles of key functional groups in binding and catalysis.

Probing the Inhibitory Mechanism

Chemical modifications of avibactam have been pivotal in dissecting its mechanism of action. The core of this mechanism involves the covalent, yet reversible, carbamoylation of the active site serine residue of the β-lactamase. Structural and kinetic analyses of avibactam and its derivatives in complex with various β-lactamases have shed light on this process.

One area of focus has been the C2-carboxamide group . Modifications at this position have been shown to influence the potency and spectrum of activity of DBO inhibitors. Replacement of the carboxamide with other functional groups can alter the hydrogen-bonding network within the active site, which is crucial for the proper positioning of the inhibitor for reaction with the catalytic serine. The carboxamide group of avibactam has been observed to interact with key residues such as Asn152 and Gln120 in Class C β-lactamases, helping to anchor the inhibitor in the active site. nih.gov

Another key feature is the N-sulfooxy group (OSO3H) , which mimics the carboxylate of β-lactam antibiotics and is essential for high-affinity binding. This sulfate group interacts with conserved residues in the active site, such as Thr316, Lys315, and Asn346 in AmpC. nih.gov The development of prodrugs, such as ARX-1796, where the sulfate is masked with a neopentyl ester, highlights the importance of this group in its bioactive form.

Furthermore, studies on the DBO scaffold itself have provided insights. The five-membered cyclic urea (B33335) ring of avibactam is less strained than the four-membered β-lactam ring of traditional inhibitors. This reduced strain is thought to be a key factor in the reversibility of the carbamoylation reaction, allowing the ring to close and the intact inhibitor to be released, in contrast to the hydrolytic destruction of β-lactam-based inhibitors.

Investigating Resistance Mechanisms

The emergence of resistance to avibactam, particularly in KPC-producing Klebsiella pneumoniae, has spurred significant research into the underlying mechanisms. This has often involved the study of specific mutations in the β-lactamase enzyme and the evaluation of modified DBO compounds against these resistant variants.

A prominent example is the D179Y substitution in the Ω-loop of the KPC-2 enzyme. This mutation has been shown to confer resistance to ceftazidime-avibactam. Kinetic studies have revealed that this resistance is due to a combination of impaired inhibition by avibactam and a significant residual ability of the enzyme to hydrolyze ceftazidime. nih.gov The D179Y mutation appears to destabilize the Ω-loop, which may alter the active site conformation in a way that is less favorable for avibactam binding but still allows for substrate hydrolysis. nih.gov

The table below summarizes the inhibitory activity of avibactam against wild-type and a resistant variant of KPC-2, illustrating the impact of the KPC-190 mutation (which includes the D179Y substitution) on avibactam's efficacy.

Table 1: Inhibitory Activity of Avibactam against KPC-2 and a Resistant Variant

| Enzyme | IC50 (μM) of Avibactam | Fold Increase in IC50 |

|---|---|---|

| KPC-2 (Wild-Type) | 0.014 | - |

| KPC-190 (D179Y variant) | 0.13 | ~9 |

Data sourced from a study on ceftazidime-avibactam resistance. nih.gov

To overcome such resistance, novel DBO derivatives are being developed. For example, some derivatives have been shown to be less affected by the D179Y mutation. This suggests that modifications to the avibactam scaffold can potentially restore activity against these resistant enzymes.

The development of an azido derivative of the DBO scaffold allows for functionalization using click chemistry, such as the Huisgen-Sharpless cycloaddition. researchgate.net This has enabled the synthesis of a variety of triazole-containing avibactam analogs. researchgate.net These derivatives have been evaluated against various bacterial enzymes, including those from Mycobacterium tuberculosis. Interestingly, for some of these analogs, the potentiation of β-lactam activity was not solely due to β-lactamase inhibition, suggesting that these modified compounds may inhibit other targets, such as L,D-transpeptidases. researchgate.net

The table below presents data on some avibactam derivatives and their activity, highlighting the exploration of the chemical space around the DBO scaffold.

Table 2: Examples of Avibactam Derivatives and Their Investigated Activities

| Derivative | Modification | Investigated Activity | Key Findings |

|---|---|---|---|

| Azido-DBO | Replacement of C2-carboxamide precursor with an azide (B81097) group | Precursor for further synthesis | Enables facile generation of diverse analogs via click chemistry. researchgate.net |

| Triazole-DBO Analogs | Addition of various triazole-containing moieties at the C2 position via click chemistry | Inhibition of mycobacterial enzymes (β-lactamases and L,D-transpeptidases) | The triazole ring is compatible with drug penetration; some analogs show dual-target inhibition. researchgate.net |

| Amidine Derivatives | Replacement of the C2-carboxamide with various amidine groups | Synergistic activity with meropenem | Showed potential to restore activity of a partner antibiotic against resistant strains. |

This table summarizes findings from studies on avibactam derivatization. researchgate.net

These examples of chemical modification underscore the importance of synthetic chemistry in probing the fine details of enzyme-inhibitor interactions and in the rational design of new inhibitors to combat antibiotic resistance.

Advanced Research Methodologies in Avibactam Sodium Studies

Enzymatic Kinetics and Biochemical Assays

Enzymatic kinetics and biochemical assays are fundamental in characterizing the inhibitory activity of avibactam (B1665839) against a wide array of β-lactamase enzymes. These studies provide quantitative measures of inhibition potency and shed light on the stability of the enzyme-inhibitor complex.

Key parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and acylation efficiency (k₂/Ki) are determined to evaluate avibactam's effectiveness. For instance, the efficiency of acylation by avibactam varies across different β-lactamase classes, with studies showing high efficiency against class A and C enzymes and more variable activity against class D enzymes. nih.govnih.gov Kinetic parameters have been measured for clinically significant enzymes, including CTX-M-15, KPC-2, Enterobacter cloacae AmpC, Pseudomonas aeruginosa AmpC, OXA-10, and OXA-48. nih.govnih.gov The acylation efficiency (k₂/Ki) for avibactam has been reported to range from 1.0 × 10⁵ M⁻¹s⁻¹ for CTX-M-15 down to 1.1 × 10¹ M⁻¹s⁻¹ for OXA-10. nih.govnih.gov

The hydrolysis of a chromogenic substrate, such as nitrocefin, is a common assay used to measure β-lactamase activity. The ability of avibactam to inhibit this hydrolysis is used to determine its inhibitory parameters. researchgate.net Studies have analyzed the IC50 values of avibactam for the inhibition of ceftazidime (B193861) hydrolysis by enzymes like KPC-2 and its resistant variants. researchgate.net

| Parameter | Enzyme | Value | Reference |

| Acylation Efficiency (k₂/Ki) | CTX-M-15 | 1.0 x 10⁵ M⁻¹s⁻¹ | nih.gov, nih.gov |

| KPC-2 | 9.0 x 10³ M⁻¹s⁻¹ | nih.gov | |

| E. cloacae AmpC | 2.0 x 10³ M⁻¹s⁻¹ | nih.gov | |

| P. aeruginosa AmpC | 1.1 x 10³ M⁻¹s⁻¹ | nih.gov | |

| OXA-48 | 2.9 x 10² M⁻¹s⁻¹ | nih.gov | |

| OXA-10 | 1.1 x 10¹ M⁻¹s⁻¹ | nih.gov, nih.gov | |

| Deacylation Half-life | OXA-10 | > 5 days | nih.gov |

Structural Elucidation Techniques

Structural biology techniques provide atomic-level insights into how avibactam interacts with β-lactamases, revealing the basis of its broad-spectrum activity and its unique reversible inhibition mechanism.

X-ray crystallography has been instrumental in visualizing the covalent bond formed between avibactam and the active site serine of various β-lactamases. Crystal structures of avibactam in complex with class A (CTX-M-15), class C (P. aeruginosa AmpC), and class D (OXA-10, OXA-48) enzymes have been resolved at high resolution. nih.govacs.orgnih.gov

These structures reveal that avibactam binds in a similar manner across these different enzyme classes, which explains its broad-spectrum activity. nih.gov The covalent adduct is formed via the nucleophilic attack of the catalytic serine (Ser70 in CTX-M-15) on the carbonyl carbon of avibactam's diazabicyclooctane ring. nih.govnih.gov The resulting acyl-enzyme intermediate is stabilized by a network of hydrogen bonds with surrounding active site residues. nih.gov The crystallographic data also provide a structural basis for avibactam's reversible mechanism, suggesting how the deacylation process favors the recyclization of the inhibitor over hydrolysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the dynamic and electronic aspects of enzyme-inhibitor interactions in solution. ¹³C-NMR has been specifically employed to investigate the mechanistic details of avibactam's interaction with class D β-lactamases, which uniquely feature a carbamylated lysine (B10760008) residue (Lys70) essential for catalysis. rsc.org

Studies using ¹³C-labeled OXA enzymes (OXA-10, -23, and -48) have shown that, contrary to some interpretations of crystallographic data, the binding of avibactam in solution does not lead to the complete decarbamylation of the catalytic lysine. rsc.orgresearchgate.net While a decrease in the ¹³C signal is observed, suggesting a shift in the carbamylation equilibrium, the lysine remains largely carbamylated. rsc.orgresearchgate.net This demonstrates the utility of NMR in capturing the solution-state dynamics that may differ from the static picture provided by crystallography. rsc.org Furthermore, ¹⁹F NMR has been used with fluorine-labeled OXA-48 to monitor the reversible carbamylation process and the influence of avibactam on this post-translational modification. researchgate.net

Mass spectrometry (MS), particularly electrospray ionization MS (ESI-MS), is a key technique for characterizing the covalent acyl-enzyme intermediate formed between avibactam and β-lactamases. nih.govnih.gov This method allows for the precise measurement of the mass increase in the enzyme upon binding to avibactam, confirming the formation of a 1:1 stoichiometric complex. nih.govresearchgate.net

ESI-MS has been used to assess the stability of the acyl-enzyme complex over time. nih.gov For most enzymes, the complex is stable over a 24-hour period. nih.gov However, in the case of KPC-2, time-course MS analysis revealed the time-dependent appearance of new peaks corresponding to mass losses from the acyl-enzyme complex, indicating a slow degradation and fragmentation pathway. nih.govresearchgate.net This fragmentation was localized to the sulfactam moiety of avibactam. researchgate.net MS has also been employed in equilibrium studies, where the dissociation of the acyl-enzyme complex is measured upon dilution to determine the inhibition constant (Ki*). researchgate.net

| Enzyme | Incubation Time | % Acylated | Analytical Technique | Reference |

| TEM-1 | 5 min | 100% | ESI-MS | nih.gov |

| 24 h | 100% | ESI-MS | nih.gov | |

| CTX-M-15 | 5 min | 100% | ESI-MS | nih.gov |

| 24 h | 100% | ESI-MS | nih.gov | |

| KPC-2 | 5 min | ~100% | ESI-MS | nih.gov |

| 24 h | ~50% (plus fragments) | ESI-MS | nih.gov, researchgate.net |

Molecular Biology Techniques for Resistance Mechanism Elucidation

The emergence of resistance to the combination of ceftazidime and avibactam has prompted the use of molecular biology techniques to identify the underlying genetic determinants.

Gene sequencing and, more comprehensively, whole-genome sequencing (WGS), are critical for identifying mutations and genes associated with avibactam resistance. nih.govresearchgate.net WGS analysis of resistant clinical isolates of Klebsiella pneumoniae has revealed that resistance is often mediated by mutations within the β-lactamase gene itself, particularly in KPC enzymes. nih.govresearchgate.net